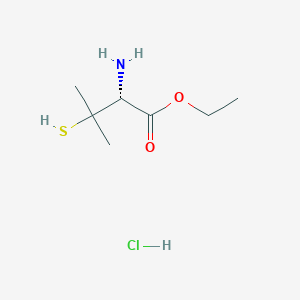

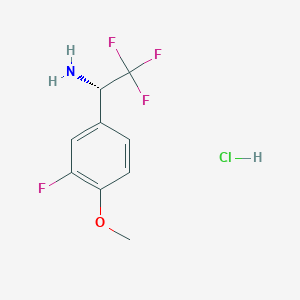

2-Chloro-6-fluorophenyl trifluoromethanesulfonate

説明

Synthesis Analysis

The synthesis of compounds like CFPT often involves the Sandmeyer reaction . This reaction, first discovered by Sandmeyer in 1884, is mainly used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of various linkages .Chemical Reactions Analysis

The Sandmeyer reaction plays a vital role in the chemistry of compounds like CFPT . It allows the conversion of aryl amines to aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers . These products are effectively used for the construction of biologically active compounds .Physical And Chemical Properties Analysis

CFPT is a colorless to light yellow clear liquid . It has a boiling point of 120 °C at 33 mmHg . The specific gravity and refractive index were not found in the available resources.科学的研究の応用

Fluorinated Compounds in Environmental Studies

Fluorinated ether sulfonates, including compounds related to 2-chloro-6-fluorophenyl trifluoromethanesulfonate, have been identified as PFOS alternatives in municipal sewage sludge in China. These compounds, including 6:2 chlorinated polyfluorinated ether sulfonate, have been investigated for their environmental behaviors and potential adverse effects due to their use in the electroplating industry. Research has shown the occurrence and distribution of various perfluoroalkyl and polyfluoroalkyl substances, indicating the environmental footprint of such compounds and highlighting the need for understanding their impact and degradation pathways (Ruan et al., 2015).

Chemical Synthesis and Reactivity

Trifluoromethanesulfonate derivatives are widely used in chemical synthesis, including for the trifluoromethylation of various substrates. For example, sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride are popular reagents for introducing trifluoromethyl groups into a range of molecules. These reagents demonstrate the versatility and reactivity of the trifluoromethanesulfonate group in facilitating modifications that impart unique properties to organic compounds (Guyon et al., 2017).

Advanced Oxidation Processes

The degradation of fluorotelomer sulfonates, compounds similar to 2-chloro-6-fluorophenyl trifluoromethanesulfonate, under advanced oxidation processes has been explored. These studies are crucial for understanding the environmental persistence and treatment options for fluorinated surfactants. Research demonstrates that certain fluorotelomer sulfonates can be effectively degraded into shorter-chain perfluoroalkyl carboxylic acids, suggesting pathways for mitigating the environmental impact of these substances (Park et al., 2016).

Environmental and Health Impact Studies

Studies on novel fluorinated alternatives to long-chain perfluoroalkyl substances (PFASs) assess their cytotoxicity and binding capacity to human proteins. These investigations provide insights into the biological interactions and potential health implications of fluorinated compounds, including those related to 2-chloro-6-fluorophenyl trifluoromethanesulfonate. Research findings indicate that some fluorinated alternatives may exhibit significant toxic effects, emphasizing the importance of safety evaluations for these substances (Sheng et al., 2017).

Safety and Hazards

While specific safety and hazard information for CFPT was not found, compounds of similar nature can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment and work in a well-ventilated area when handling such compounds .

特性

IUPAC Name |

(2-chloro-6-fluorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O3S/c8-4-2-1-3-5(9)6(4)15-16(13,14)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRCZVCEJOPHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OS(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluorophenyl trifluoromethanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)

![1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B1433279.png)

![1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B1433281.png)